3-Ethyl-3-methyl-1-pentene IUPAC nomenclature and structure
3-Ethyl-3-methyl-1-pentene IUPAC nomenclature and structure
An In-depth Technical Guide to 3-Ethyl-3-methyl-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical compound 3-ethyl-3-methyl-1-pentene, covering its IUPAC nomenclature, chemical structure, physical and chemical properties, and a detailed experimental protocol for its synthesis.
IUPAC Nomenclature and Structure
The systematic name for the compound is 3-ethyl-3-methylpent-1-ene .[1] This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for the nomenclature of organic compounds.
The naming process involves the following steps:
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Identifying the Parent Chain : The longest continuous carbon chain containing the principal functional group (the alkene double bond) is identified. In this case, the longest chain incorporating the double bond consists of five carbon atoms, making the parent alkane "pentane".
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Identifying the Principal Functional Group : The presence of a carbon-carbon double bond makes the compound an alkene. The "-ane" suffix of the parent alkane is changed to "-ene", resulting in "pentene".
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Numbering the Parent Chain : The parent chain is numbered from the end that gives the double bond the lowest possible locant (position number). In this structure, the double bond starts at the first carbon, hence "pent-1-ene".
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Identifying and Naming Substituents : There are two alkyl groups attached to the parent chain: an ethyl group (-CH2CH3) and a methyl group (-CH3).
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Locating the Substituents : Both the ethyl and the methyl groups are attached to the third carbon atom of the parent chain.
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Assembling the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Therefore, the complete IUPAC name is 3-ethyl-3-methylpent-1-ene.
Chemical Structure
The molecular formula for 3-ethyl-3-methyl-1-pentene is C8H16.[1] Its structure features a quaternary carbon at the 3-position, which is bonded to an ethyl group, a methyl group, a vinyl group (-CH=CH2), and another ethyl group as part of the main chain.
Physicochemical Data
A summary of the key physical and chemical properties of 3-ethyl-3-methyl-1-pentene is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16 | [1] |
| Molecular Weight | 112.21 g/mol | [1] |
| CAS Registry Number | 6196-60-7 | [1][2][3] |
| Density | 0.720 g/cm³ | [4] |
| Boiling Point | 110.55 - 111 °C | [4] |
| Refractive Index | 1.412 | [4] |
| SMILES | CCC(C)(CC)C=C | [1][4] |
| InChIKey | PHHHEKOJKDYRIN-UHFFFAOYSA-N | [1][2] |
Experimental Protocol: Synthesis
Proposed Synthetic Route: Grignard Reaction followed by Dehydration
This two-step synthesis involves:
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Step 1: Grignard Reaction : The reaction of ethyl magnesium bromide with 3-pentanone (B124093) to form the tertiary alcohol, 3-ethyl-3-methyl-3-pentanol.
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Step 2: Dehydration : The acid-catalyzed dehydration of the tertiary alcohol to yield the desired alkene, 3-ethyl-3-methyl-1-pentene.
Detailed Methodology
Step 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction
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Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a pressure-equalizing dropping funnel is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., dry nitrogen or argon).
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Grignard Reagent Preparation : Magnesium turnings are placed in the flask. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.
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Reaction with Ketone : After the Grignard reagent has formed, a solution of 3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel while the reaction mixture is cooled in an ice bath to control the exothermic reaction.
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Quenching and Workup : After the addition is complete, the reaction is stirred at room temperature for a specified time to ensure completion. The reaction mixture is then carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.
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Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol, 3-ethyl-3-pentanol.
Step 2: Dehydration of 3-Ethyl-3-pentanol
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Apparatus Setup : A round-bottom flask is fitted with a distillation apparatus.
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Dehydration Reaction : The crude 3-ethyl-3-pentanol is placed in the flask, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added.
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Distillation : The mixture is heated. The alkene product, being more volatile than the alcohol reactant, will distill as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle).
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Purification : The collected distillate will contain the alkene and some water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water. It is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation to obtain pure 3-ethyl-3-methyl-1-pentene. The boiling point of the desired product is approximately 111°C.[4]
